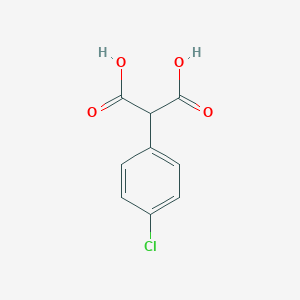

2-(4-Chlorophenyl)malonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEMITLHDQCRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 4 Chlorophenyl Malonic Acid and Its Precursors

Established Synthetic Routes to 2-(4-Chlorophenyl)malonic Acid

The synthesis of this compound is primarily achieved through two well-established chemical strategies: the condensation of an aromatic aldehyde with malonic acid or the alkylation of a malonic ester.

Knoevenagel Condensation Approaches Involving 4-Chlorobenzaldehyde (B46862) and Malonic Acid

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid. tandfonline.comspectrabase.com In the context of synthesizing this compound, this involves the condensation of 4-chlorobenzaldehyde with malonic acid. The reaction is typically facilitated by a basic catalyst. uomustansiriyah.edu.iq One study reported the condensation of p-chlorobenzaldehyde with malonic acid using various amino acids as catalysts, successfully producing p-chlorobenzylidene propanedioic acid, which is another name for the target compound. nih.gov

Catalytic Systems in Knoevenagel Condensation (e.g., Maleic Acid, Solid Supports)

A diverse array of catalysts has been developed to improve the efficiency, yield, and environmental footprint of the Knoevenagel condensation between 4-chlorobenzaldehyde and active methylene compounds. These catalysts range from simple organic molecules to complex solid-supported systems.

For instance, boric acid has been demonstrated as an effective and potent Brønsted acid catalyst for the Knoevenagel condensation of 4-chlorobenzaldehyde with various active methylene compounds in an aqueous ethanol (B145695) medium at room temperature, providing good to excellent yields. tandfonline.com Heterogeneous catalysts are particularly attractive due to their ease of recovery and recyclability. nih.gov Nickel-chromium oxide (NiCr₂O₄), prepared by coprecipitation, has been used as a heterogeneous catalyst for the condensation of 4-chlorobenzaldehyde and malononitrile (B47326) under solvent-free grinding conditions at room temperature. beilstein-journals.org Similarly, hydroxyapatite-supported caesium carbonate (HAP–Cs₂CO₃) has proven to be a highly active, stable, and recyclable solid base catalyst for the condensation of aromatic aldehydes, including 4-chlorobenzaldehyde, with malonic acid or its derivatives in water. nih.govgoogle.com Other innovative catalytic systems include functional ionic liquids and various hybrid nanocomposites. smolecule.comnih.gov

Table 1: Catalytic Systems for Knoevenagel Condensation of 4-Chlorobenzaldehyde

| Catalyst | Active Methylene Compound | Reaction Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Boric Acid (10 mol%) | Malonic Acid Analogs | Aqueous Ethanol, Room Temp. | Potent Brønsted acid catalyst, good yields, easy purification. | tandfonline.com |

| Amino Acids (e.g., Glycine) | Malonic Acid | --- | Efficiently catalyzed the reaction to yield the target propanedioic acid. | nih.gov |

| Nickel-Chromium Oxide | Malononitrile | Solvent-free, Room Temp. | Green, recyclable, heterogeneous catalyst system. | beilstein-journals.org |

| HAP–Cs₂CO₃ | Malonic Acid, Malononitrile | Water, 80-100 °C | Highly active and recyclable solid base catalyst. | nih.govgoogle.com |

| Functional Ionic Liquids | Ethyl Cyanoacetate | Water, Room Temp. | Promotes reaction effectively; catalyst is recyclable. | smolecule.com |

| Piperidine (B6355638) | Malonic Acid | Ethanol, Reflux | Classic base catalyst for the condensation. | mdpi.com |

Doebner Modification Applications

The Doebner modification of the Knoevenagel condensation is specifically applied when one of the activating groups on the methylene component is a carboxylic acid, as is the case with malonic acid. spectrabase.com The reaction is characteristically carried out using pyridine (B92270) as the solvent, often with a catalytic amount of an amine like piperidine. spectrabase.comresearchgate.netsmolecule.com Under these conditions, the initial condensation product readily undergoes decarboxylation (loss of CO₂). researchgate.net

When 4-chlorobenzaldehyde is reacted with malonic acid under Doebner conditions, the product is not this compound, but rather its decarboxylated derivative, 3-(4-chlorophenyl)acrylic acid. mdpi.com One reported procedure involves refluxing a mixture of p-chlorobenzaldehyde, malonic acid, and a catalytic amount of pyridine in ethanol for 24 hours to yield 3-(4-chlorophenyl)-acrylic acid in 86% yield. mdpi.com This modification is therefore a primary route to α,β-unsaturated carboxylic acids rather than the substituted malonic acids themselves. spectrabase.com

Synthesis via Malonic Ester Synthesis Analogs

The malonic ester synthesis provides an alternative and highly versatile route to substituted carboxylic acids. uomustansiriyah.edu.iq The general strategy involves the alkylation of a malonic ester, such as diethyl malonate or dimethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation of one of the resulting carboxylic acid groups. chemsrc.comatamankimya.com

To synthesize this compound itself (without the final decarboxylation step), the process would be halted after the hydrolysis stage. The key steps are the formation of a malonic ester enolate, alkylation with a suitable electrophile, and hydrolysis. chemsrc.com The hydrolysis of the substituted diester, for example, diethyl 2-(4-chlorophenylmethyl)malonate, can be achieved under basic conditions (saponification) followed by acidification to yield the target dicarboxylic acid. chemsrc.com

Alkylation Strategies on Malonic Ester Frameworks

The critical step in applying the malonic ester synthesis to this target molecule is the alkylation of the malonic ester enolate with a reagent that introduces the 4-chlorobenzyl group. Benzylic halides are excellent electrophiles for this type of Sₙ2 reaction. atamankimya.com

Specifically, the synthesis of the precursor, dimethyl [(4-chlorophenyl)methyl]propanedioate, can be achieved through the alkylation of dimethyl malonate with 4-chlorobenzyl chloride under basic conditions. Another study detailed the microwave-assisted solid-liquid phase alkylation of ethyl acetoacetate (B1235776) with p-chlorobenzyl bromide using a mixture of KOH and K₂CO₃ as the base and triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst. researchgate.net A similar strategy can be applied to diethyl malonate. The resulting diethyl 2-[(4-chlorophenyl)methyl]malonate is a direct precursor to the target acid via hydrolysis.

Derivatization from this compound

As a substituted malonic acid, this compound can undergo several characteristic reactions, primarily involving its two carboxylic acid groups and the potential for decarboxylation.

The most significant reaction is decarboxylation. Substituted malonic acids readily lose one molecule of carbon dioxide upon heating to form a substituted acetic acid. uomustansiriyah.edu.iq In this case, heating this compound would yield 2-(4-chlorophenyl)acetic acid. Furthermore, enzymatic methods can achieve this transformation asymmetrically. The asymmetric decarboxylation of 2-(4-chlorophenyl)methylmalonic acid using the microorganism Alcaligenes bronchisepticus has been shown to produce optically active α-arylpropionic acid, demonstrating a powerful method for creating chiral centers. tandfonline.com Photoredox catalysis offers another modern approach for the hydrodecarboxylation of malonic acid derivatives. nih.gov

The two carboxylic acid groups can also be derivatized through standard transformations. Esterification with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions would yield the corresponding diester, such as dimethyl 2-(4-chlorophenyl)malonate or diethyl 2-(4-chlorophenyl)malonate. These esters are themselves valuable intermediates in organic synthesis. Other potential derivatizations include conversion to amides, acid chlorides, or anhydrides, which are typical reactions of carboxylic acids.

Esterification Reactions

Esterification of this compound is a fundamental transformation used to produce its corresponding esters. These esters, such as diethyl 2-(4-chlorophenyl)malonate, are valuable intermediates in various organic syntheses. A common method for preparing these esters is through the malonic ester synthesis, where a malonic ester is alkylated. wikipedia.org

One specific example is the synthesis of 3-(4-chlorophenyl)-propylmalonic acid diethyl ester. This process involves the dropwise addition of diethyl malonate to a freshly prepared sodium ethoxide solution. The reaction mixture is maintained at 50°C, followed by the addition of p-toluenesulphonic acid 3-(4-chlorophenyl)-propyl ester. prepchem.com After stirring for several hours, the product is isolated by extraction and distillation, yielding 3-(4-chlorophenyl)-propylmalonic acid diethyl ester. prepchem.com

Another approach involves the reaction of 4-chlorocinnamic acid with methanol in the presence of an acidic resin to form the corresponding ester. This is followed by a Michael addition reaction with dimethyl malonate, catalyzed by a base like sodium methoxide, to produce a triester. Subsequent demethoxycarboxylation of this triester yields the desired malonic acid derivative. cdnsciencepub.com

The following table summarizes the synthesis of a specific malonic ester derivative:

| Product | Starting Materials | Reagents & Conditions | Yield | Reference |

| 3-(4-chlorophenyl)-propylmalonic acid diethyl ester | Diethyl malonate, p-toluenesulphonic acid 3-(4-chlorophenyl)-propyl ester | Sodium ethoxide in ethanol, 50°C | Not specified | prepchem.com |

Amidation Reactions and Malonamide (B141969) Synthesis

Amidation of this compound and its esters leads to the formation of malonamides, which are compounds with a range of biological activities. A general method for synthesizing symmetric bis-amides involves the aminolysis of malonic esters. semanticscholar.org For instance, N,N'-bis-(4-chlorophenyl)malonamide can be synthesized by reacting the corresponding malonic acid ester with 4-chloroaniline. nih.gov The reaction is often carried out at elevated temperatures. semanticscholar.org

A multi-component reaction (MCR) approach offers an efficient alternative for the synthesis of complex malonamide derivatives. researchgate.net One such method involves the reaction of an isocyanide, an arylidene malononitrile, Meldrum's acid, and an amine in dichloromethane (B109758) at room temperature. researchgate.netresearchgate.net This one-pot synthesis provides a straightforward route to novel malonamides. researchgate.net

The synthesis of N,N'-bis(4-chlorophenyl)malonamide has been reported with a yield of 40% and a melting point of 261°C. nih.gov The structure of this compound was confirmed using IR and NMR spectroscopy. nih.gov

Below is a table detailing the synthesis of a specific malonamide:

| Product | Starting Materials | Reagents & Conditions | Yield | Melting Point | Reference |

| N,N'-bis-(4-Chlorophenyl)malonamide | Malonic acid ester, 4-chloroaniline | Reflux | 40% | 261°C | nih.gov |

Conversion to Malonyl Chlorides as Synthetic Intermediates

The conversion of malonic acids to their corresponding malonyl chlorides is a crucial step for subsequent reactions, as acid chlorides are highly reactive intermediates. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation, as other chlorinating agents like phosphorus pentachloride can lead to the formation of carbon suboxide. ijret.orgsciencemadness.org

The general procedure involves reacting the malonic acid derivative with thionyl chloride, sometimes in a solvent like methylene dichloride, followed by heating under reflux. ijret.org The excess thionyl chloride and solvent are then removed by distillation to yield the malonyl chloride. ijret.org For example, 2-[3-(trifluoromethyl)phenyl]propanedioyl dichloride can be prepared and then used in subsequent reactions without isolation. google.com

The synthesis of malonyl chloride from malonic acid and thionyl chloride can take an extended period, even with heating, but results in a pale yellow product after purification. sciencemadness.org

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced methodologies to improve the efficiency, selectivity, and environmental friendliness of chemical transformations.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve transformations that are often difficult to accomplish using traditional chemical methods alone. This approach is particularly useful for producing enantiomerically pure compounds.

One example is the synthesis of optically active baclofen (B1667701), where a key step involves the stereoselective enzymatic hydrolysis of a prochiral diester. cdnsciencepub.com Specifically, dimethyl 3-(4-chlorophenyl)glutarate is hydrolyzed by α-chymotrypsin, which selectively acts on one of the enantiotopic ester groups. cdnsciencepub.com Another chemoenzymatic strategy for baclofen involves the lipase-catalyzed esterification of 2-(4-chlorophenyl)-1,3-propanediol in an organic solvent. cdnsciencepub.com

A one-pot chemoenzymatic strategy has been developed for the synthesis of α-hydroxy half-esters. nih.gov This method combines a calcium-catalyzed asymmetric researchgate.netresearchgate.net-Wittig rearrangement with a porcine liver esterase-mediated hydrolysis. nih.gov For instance, 3-(2-chlorophenyl)-2-hydroxy-2-(methoxycarbonyl)pent-4-enoic acid was synthesized from dimethyl (E)-2-((3-(2-chlorophenyl)allyl)oxy)malonate using this one-pot procedure. nih.govacs.org

Organocatalytic Addition Reactions

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. These reactions often proceed under mild conditions with high enantioselectivity.

The aza-Michael addition reaction, for example, can be used to synthesize β-amino dicarbonyl compounds in an aqueous medium. researchgate.net A general procedure for the organocatalytic addition of malonates to α,β-unsaturated aldehydes involves using a chiral catalyst, such as a Cinchona alkaloid derivative, in an appropriate solvent at low temperatures. wiley-vch.deunibo.it The reaction of an α,β-unsaturated aldehyde with a malonate in the presence of the catalyst yields the desired addition product after several days. wiley-vch.de

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.org

This technology has been successfully applied to the Knoevenagel condensation for the synthesis of α,β-unsaturated compounds. For instance, the reaction of various aromatic aldehydes with cyanoacetamide in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297) under microwave irradiation proceeds with excellent yields (81-99%). oatext.com Specifically, the synthesis of 2-(4-chlorophenylmethylene)-cyanoacetamide was achieved in 93% yield. oatext.com

Microwave irradiation has also been used for the one-pot synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride. asianpubs.orgasianpubs.org This rapid conversion is typically carried out at 600 W for a short duration, such as 50 seconds. asianpubs.orgasianpubs.org Furthermore, the decarboxylation of malonic acid derivatives can be achieved efficiently under solvent-free and catalyst-free conditions using microwave irradiation, providing the corresponding carboxylic acids in high purity and yield within minutes. scirp.org

Solvent-Free and Recyclable Catalyst Systems

In alignment with the principles of green chemistry, significant research has focused on developing solvent-free synthesis methods and recyclable catalysts for the production of this compound and its precursors. These approaches aim to reduce waste, minimize the use of hazardous organic solvents, and improve economic viability through catalyst reuse. researchgate.net

The Knoevenagel condensation, a critical step in forming the carbon-carbon double bond necessary for these structures, is a primary target for such green innovations. This reaction involves the condensation of an aldehyde, such as 4-chlorobenzaldehyde, with an active methylene compound like malonic acid or its esters. researchgate.net Traditional methods often employ homogeneous basic catalysts like piperidine or pyridine, which are difficult to recover from the reaction mixture. researchgate.net

Solvent-free approaches not only eliminate the need for organic solvents but can also suppress side reactions, leading to improved selectivity and product yield. dut.ac.za Methodologies such as mechanical grinding and microwave irradiation have been successfully employed. For instance, the Knoevenagel condensation of 4-chlorobenzaldehyde and malononitrile has been achieved through solvent-free grinding at room temperature using a recyclable nickel-chromium oxide (NiCr₂O₄) heterogeneous catalyst. researchgate.net Similarly, piperazine (B1678402) has been used as a reagent for the condensation of aryl aldehydes with malonic acid under solvent-free microwave irradiation, affording cinnamic acids in excellent yields. researchgate.net Microwave assistance has also been shown to facilitate the decarboxylation of malonic acid derivatives under solvent-free and catalyst-free conditions, providing the corresponding carboxylic acid in high purity and with very short reaction times (3-10 minutes). scirp.org

Heterogeneous catalysts are central to these green protocols because they can be easily separated from the reaction medium by simple filtration and can often be reused multiple times without a significant loss of activity. researchgate.net A variety of recyclable solid catalysts have been investigated for reactions relevant to the synthesis of this compound.

Key recyclable catalyst systems include:

Ionic Liquids: These compounds can act as both the solvent and the catalyst. An ionic liquid-supported proline catalyst, for example, has been used for the Knoevenagel condensation of p-chlorobenzaldehyde with malononitrile, demonstrating effective catalysis and the ability to be recycled at least four times. wiley.com

Solid Bases: Hydroxyapatite-supported caesium carbonate (HAP-Cs₂CO₃) has been employed as a highly active, stable, and recyclable catalyst for the Knoevenagel condensation between aromatic aldehydes and malonic acid in water, an environmentally benign solvent. beilstein-journals.org In one study, the reaction of 4-chlorobenzaldehyde with malonic acid using this catalyst yielded the product in 88% after 3 hours. beilstein-journals.org

Mixed Metal Oxides: Vanadium-magnesium oxide (VMgO) catalysts have demonstrated excellent yields (93% for chlorobenzaldehyde) in the solvent-free Knoevenagel condensation of various aldehydes with ethyl cyanoacetate. dut.ac.za

Palladium on Carbon (Pd/C): In a multi-step synthesis of 2-arylmalonic acid derivatives, a recyclable Pd/C catalyst was used for the aromatization of a 2-(cyclohexenylene)malonic acid derivative under solvent-free conditions to produce the final product. google.com

Silica-Bonded Catalysts: Silica-bonded S-sulfonic acid has proven to be an efficient and recyclable heterogeneous catalyst for related multi-component reactions. In a test reaction involving 4-chlorobenzaldehyde, the catalyst was recycled for ten runs without losing its activity. researchgate.net

The efficiency and reusability of these catalytic systems are highlighted in the following tables.

Table 1: Performance of Recyclable Catalysts in the Synthesis of this compound Precursors This interactive table summarizes the performance of various recyclable catalysts under different conditions.

| Catalyst | Reactants | Conditions | Yield (%) | Catalyst Recyclability | Reference |

|---|---|---|---|---|---|

| HAP-Cs₂CO₃ | 4-Chlorobenzaldehyde, Malonic acid | Water, 80°C, 3h | 88% | Not specified | beilstein-journals.org |

| 5.5VMgO | Chlorobenzaldehyde, Ethyl cyanoacetate | Solvent-free | 93% | Not specified | dut.ac.za |

| Pd/C | Diethyl 2-(cyclohexenylene)malonate derivative | Solvent-free, Aromatization | High | Reusable | google.com |

| Ionic Liquid-Supported Proline | p-Chlorobenzaldehyde, Malononitrile | Acetonitrile, 80°C, 24h | 96% | At least 4 cycles | wiley.com |

Table 2: Detailed Findings on Catalyst Reusability This interactive table provides specific data on the reusability of selected catalysts in relevant chemical transformations.

| Catalyst System | Reaction Details | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ionic Liquid-Supported Proline | Knoevenagel condensation of p-chlorobenzaldehyde and malononitrile | 96 | 95 | 95 | 94 | Not Reported | wiley.com |

| Deep Eutectic Solvent (Choline chloride:malonic acid) | Synthesis of a quinazolinone derivative | 94 | 94 | 93 | 92 | 92 | scribd.com |

These studies collectively demonstrate a clear trend towards the adoption of greener synthetic routes, where solvent-free conditions and the use of robust, recyclable catalysts are paramount for producing malonic acid derivatives efficiently and sustainably. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 4 Chlorophenyl Malonic Acid Systems

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a characteristic reaction of malonic acids. This transformation can be initiated through thermal or photochemical means, each proceeding through distinct mechanistic pathways.

Thermal Decarboxylation Mechanisms

The thermal decarboxylation of malonic acid and its derivatives, including 2-(4-chlorophenyl)malonic acid, typically proceeds through a cyclic intermediate. asianpubs.orgnih.gov The process is not a simple fragmentation but an intramolecular rearrangement. The reaction is initiated by the formation of a six-membered cyclic transition state where a proton is transferred from one carboxyl group to the carbonyl oxygen of the other. nih.gov This concerted step involves the breaking of the C-C bond between the α-carbon and a carboxyl group, leading to the formation of an enol intermediate and the expulsion of carbon dioxide. asianpubs.org The enol subsequently tautomerizes to the more stable carboxylic acid product, 2-(4-chlorophenyl)acetic acid.

The rate of decarboxylation is significantly influenced by the solvent and the nature of the substituents on the α-carbon. Studies on phenylmalonic acids in solvents like dimethyl sulphoxide have shown that the presence of at least one carboxylic proton is essential for the reaction to proceed, confirming the intramolecular proton transfer mechanism. rsc.org The electron-withdrawing nature of the 4-chlorophenyl group influences the acidity of the carboxylic protons and the stability of the intermediate, thereby affecting the reaction kinetics. In comparison to unsubstituted malonic acid, the phenyl group in phenylmalonic acid can stabilize the transition state, and its decomposition rate is often influenced by the solvent's ability to facilitate the cyclic proton transfer. asianpubs.org For instance, the decarboxylation of the monoanion of phenylmalonic acid is observed to be faster than the free acid in dioxane-water mixtures, a trend that is sensitive to solvent composition. asianpubs.org

Table 1: Factors Influencing Thermal Decarboxylation of Arylmalonic Acids

| Factor | Observation | Mechanistic Implication |

| Proton Availability | Compounds lacking a carboxylic proton are stable to thermal decarboxylation. rsc.org | Confirms the necessity of an intramolecular proton transfer via a cyclic transition state. nih.govrsc.org |

| Solvent | The rate is dependent on the solvent polarity and its ability to mediate proton transfer. For example, the rate for phenylmalonic acid monoanion increases with dioxane content in aqueous mixtures. asianpubs.org | The solvent shell affects the stability and formation of the required cyclic transition state. |

| α-Substituent | Electron-withdrawing groups like a phenyl ring can shift the mechanism in favor of anion decarboxylation over that of the undissociated acid. asianpubs.org | The substituent influences the electronic density at the α-carbon and the stability of the carbanion/enol intermediate. |

Photoredox Catalyzed Hydrodecarboxylation

Recent advances in synthetic methodology have introduced photoredox catalysis as a powerful tool for decarboxylation under mild conditions. Current time information in Bangalore, IN. For malonic acid derivatives, this method allows for a direct double hydrodecarboxylation to yield an alkane. The reaction is typically carried out using an organic photoredox catalyst, such as a Fukuzumi acridinium (B8443388) photooxidant, in the presence of a redox-active co-catalyst like phenyldisulfide. Current time information in Bangalore, IN.google.com

The proposed mechanism begins with the deprotonation of the malonic acid by a base (e.g., Hünig's base) to form the carboxylate. d-nb.info The excited state of the acridinium photocatalyst (Mes-Acr-Ph*), generated upon visible light irradiation, is a potent oxidant. It accepts a single electron from the carboxylate, leading to the formation of an acyloxyl radical. d-nb.infonih.gov This radical is highly unstable and rapidly undergoes decarboxylation to produce a carbon-centered radical and carbon dioxide. This process occurs twice for malonic acids. The resulting alkyl radical then abstracts a hydrogen atom from a donor, such as thiophenol (generated in situ from the co-catalyst), to furnish the final hydrodecarboxylated product. d-nb.info The catalytic cycle is completed by the reoxidation of the reduced photocatalyst. nih.gov

Kinetic analyses have shown that the reaction is often light-limiting and that the carboxylate oxidation is likely the turnover-limiting step. rsc.orgd-nb.info The choice of solvent is critical, with trifluoroethanol often enhancing substrate compatibility and catalyst stability. Current time information in Bangalore, IN.nih.gov This photoredox method provides an efficient route to doubly decarboxylated products from malonic acid derivatives like this compound. Current time information in Bangalore, IN.

Tautomerization Phenomena

Tautomerism, the interconversion of constitutional isomers, is a key feature of malonic acids. For this compound, this primarily manifests as keto-enol tautomerism.

Keto-Enol Tautomerism and Equilibrium Studies

Like other carbonyl compounds with an α-hydrogen, this compound exists in a dynamic equilibrium between its dicarboxylic (keto) form and its enol form. nih.gov Tautomers are distinct chemical compounds, not to be confused with resonance structures. scribd.com The interconversion is typically catalyzed by traces of acid or base. nih.gov

The keto form, this compound, is generally the predominant tautomer in most conditions. The enol form, 2-(4-chlorophenyl)-1-hydroxy-ethene-1,1-dicarboxylic acid, is characterized by a carbon-carbon double bond and a hydroxyl group (an enol). While the enol form is usually the minor component at equilibrium, it can be a highly reactive intermediate. scribd.com The equilibrium position is dictated by several factors, including intramolecular hydrogen bonding and the electronic effects of the substituents. scribd.com The presence of the 4-chlorophenyl group can influence the acidity of the α-hydrogen and the relative stability of the keto and enol forms.

Environmental and Concentration Effects on Tautomeric Forms

The equilibrium between the keto and enol tautomers is highly sensitive to the surrounding environment, particularly the solvent and the concentration of the acid. Studies on unsubstituted malonic acid have demonstrated that environmental conditions can dramatically shift the equilibrium. umanitoba.ca

In dilute aqueous solutions, the keto form of malonic acid is overwhelmingly dominant, with the keto-enol equilibrium constant (Keq = [enol]/[keto]) being less than 10-4. umanitoba.ca This is because water is effective at solvating the polar keto form. However, in more concentrated states, such as in deliquesced aerosol particles, the equilibrium can shift significantly towards the enol form. umanitoba.caoup.com Research using spectroscopic techniques on malonic acid particles has shown a strong dependence of the equilibrium constant on relative humidity (RH), which is a proxy for water concentration. umanitoba.ca At very low RH (high concentration), the enol form can become the dominant species. umanitoba.ca This effect is attributed to changes in intermolecular interactions and hydrogen bonding networks in the highly concentrated environment. oup.com

Similarly, for this compound, it is expected that the solvent polarity and concentration will have a profound impact on the tautomeric equilibrium. In nonpolar solvents, the enol form may be stabilized by intramolecular hydrogen bonding, shifting the equilibrium in its favor compared to polar, protic solvents that can disrupt such interactions. chim.it

Table 2: Environmental Influence on Malonic Acid Keto-Enol Equilibrium

| Condition | Predominant Form | Keq ([enol]/[keto]) | Rationale |

| Dilute Aqueous Solution | Keto | < 10-4 umanitoba.ca | Strong solvation of the polar keto form by water molecules. |

| Deliquesced Particles (90% RH) | Enol | ~2.33 umanitoba.ca | Altered hydrogen bonding and reduced water activity in a highly concentrated state favor the enol tautomer. |

| Nonpolar Solvents (e.g., CCl4) | Enol (for similar β-dicarbonyls) | Varies, can be > 1 | Stabilization of the enol form via intramolecular hydrogen bonding. chim.it |

Nucleophilic Addition Reactions

While the carboxylic acid groups of this compound contain electrophilic carbonyl carbons, their reactivity towards direct nucleophilic addition is generally low. Instead, the most significant nucleophilic character of the molecule arises from its α-carbon after deprotonation.

The presence of two electron-withdrawing carboxyl groups renders the α-hydrogen of this compound acidic (pKa ~2-3). nih.gov In the presence of a base, this proton is readily removed to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile. The negative charge is delocalized over the α-carbon and the oxygen atoms of both carboxyl groups, with the major resonance contributor placing the charge on the more electronegative oxygen atoms. nih.gov

This nucleophilic enolate is a key intermediate in many classic carbon-carbon bond-forming reactions. For instance, the enolate of malonic esters (which are chemically analogous) readily participates in:

Alkylation reactions: Nucleophilic attack on alkyl halides to introduce new alkyl groups at the α-position.

Knoevenagel condensation: Reaction with aldehydes and ketones to form α,β-unsaturated dicarboxylic acids or their derivatives, which can subsequently undergo decarboxylation.

Therefore, in the context of nucleophilic reactions, this compound and its derivatives primarily function as the nucleophilic partner (pro-nucleophile) after deprotonation, rather than as the electrophilic substrate for nucleophilic addition at the carboxyl carbon. The direct addition of strong nucleophiles like organolithium or Grignard reagents to the carboxylic acid groups would lead to deprotonation first, before any potential addition could occur.

Michael Addition Reactions

The Michael reaction, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com In this reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.comyoutube.com Malonic acid esters are exemplary Michael donors due to the high acidity of the α-proton located between the two carbonyl groups. Treatment with a base readily generates a resonance-stabilized enolate, which is a soft nucleophile poised for conjugate addition. smolecule.com

While specific literature examples detailing the use of this compound esters as the primary Michael donor are not extensively documented, their reactivity is inferred from foundational organic principles and studies on similar substituted malonates. metu.edu.trresearchgate.net The enolate of diethyl 2-(4-chlorophenyl)malonate, formed by deprotonation with a suitable base like sodium ethoxide, can act as a competent nucleophile. This enolate is expected to react with various Michael acceptors such as enones, enals, and nitroalkenes to yield 1,5-dicarbonyl compounds or their analogues.

The general mechanism involves three key steps:

Enolate Formation: A base abstracts the acidic α-proton from the substituted malonic ester.

Conjugate Addition: The resulting enolate nucleophile attacks the β-carbon of the electrophilic alkene. youtube.com

Protonation: The newly formed enolate is protonated by the solvent or on acidic workup to give the final adduct. youtube.com

The reaction is highly valuable in synthesis, and asymmetric variants, often employing chiral phase-transfer catalysts or organocatalysts, can be used to control the stereochemistry of the newly formed chiral centers. buchler-gmbh.com For instance, studies on the addition of diethyl malonate to chalcones bearing a 4-chlorophenyl group have demonstrated the formation of the corresponding adducts in high yield. molaid.com

Representative Michael Addition Reaction

| Reactant A (Donor Precursor) | Reactant B (Acceptor) | Base/Catalyst | Product |

|---|---|---|---|

| Diethyl 2-(4-chlorophenyl)malonate | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Sodium Ethoxide (NaOEt) | Diethyl 2-(4-chlorophenyl)-2-(3-oxobutyl)malonate |

| Diethyl 2-(4-chlorophenyl)malonate | α,β-Unsaturated Nitrile (e.g., Acrylonitrile) | Sodium Ethoxide (NaOEt) | Diethyl 2-(2-cyanoethyl)-2-(4-chlorophenyl)malonate |

Reactions with Carbonyl Compounds

The reaction of this compound with carbonyl compounds, particularly aldehydes, is characterized by the Knoevenagel condensation. scispace.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. scispace.com The reaction is typically catalyzed by weak bases such as amines or their salts. jocpr.com

A prominent example is the reaction of 4-chlorobenzaldehyde (B46862) with malonic acid, which proceeds in the presence of a catalyst to form 3-(4-chlorophenyl)acrylic acid. researchgate.net In this transformation, which follows the Doebner modification of the Knoevenagel condensation, the initial condensation product undergoes subsequent decarboxylation. scispace.com

Research has shown that this condensation can be efficiently performed using heterogeneous catalysts. For instance, hydroxyapatite-supported caesium carbonate (HAP–Cs₂CO₃) in water at 80 °C catalyzes the reaction between 4-chlorobenzaldehyde and malonic acid, producing 3-(4-chlorophenyl)prop-2-enoic acid in 88% yield. researchgate.net Similarly, the reaction can be carried out on solid supports like KSF montmorillonite (B579905) clay. jocpr.com

When diesters of this compound are reacted with aldehydes, the reaction stops at the condensation stage without decarboxylation, yielding products like 2-[(4-chlorophenyl)methylene]malonic acid diethyl ester. jocpr.com

Knoevenagel Condensation of 4-Chlorobenzaldehyde

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Malonic Acid | HAP–Cs₂CO₃ | Water | 80 | 3-(4-Chlorophenyl)prop-2-enoic acid | 88 | researchgate.net, |

| Malonic Acid | Pyridine (B92270) | Ethanol (B145695) | Reflux | 3-(4-Chlorophenyl)prop-2-enoic acid | 86 | |

| Malononitrile (B47326) | HAP–Cs₂CO₃ | Water | 80-100 | (4-Chlorobenzylidene)malononitrile | 86 |

Hydrolysis and Transesterification Processes

The hydrolysis and transesterification of esters of this compound are fundamental processes for modifying the carboxyl groups.

Hydrolysis involves the conversion of the diester to either the corresponding dicarboxylic acid or, more synthetically useful, the monoester (half-ester). Complete hydrolysis to the diacid is often challenging for 2-substituted malonic acids, as the resulting product is highly prone to decarboxylation upon heating or acidification. Attempts to isolate the free diacid often yield the corresponding acetic acid derivative.

Selective monohydrolysis, which cleaves only one of the two ester groups, is a more controlled and valuable transformation. This can be achieved under carefully controlled basic conditions. For example, the hydrolysis of dimethyl 2-(3-chlorobenzyl)malonate using one equivalent of a base like potassium hydroxide (B78521) in an alcohol/water mixture can yield the corresponding monomethyl ester, 3-(3-chlorophenyl)-2-methoxycarbonylpropionic acid, in high yield after acidic workup. Enzymatic methods also offer a mild and highly selective alternative. Pig liver esterase (PLE) has been used in a phosphate (B84403) buffer/DMSO system to hydrolyze dimethyl 2-((3-chlorophenyl)allyl)oxymalonate derivatives to their corresponding mono-acid products with high selectivity.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group (e.g., converting a dimethyl ester to a diethyl ester). This reaction can be catalyzed by either acids or bases.

Base-catalyzed transesterification proceeds via nucleophilic addition of an alkoxide (e.g., ethoxide) to the ester carbonyl, followed by elimination of the original alkoxide (e.g., methoxide).

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to activate the ester toward nucleophilic attack by an alcohol.

This process is typically driven to completion by using the desired alcohol as the solvent. Transesterification can also occur as a side reaction in other processes, for instance, if an alcohol used as a solvent does not match the ester's alkoxy groups during a catalyzed reaction.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure by observing the interaction of the compound with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly crucial in defining the connectivity and functional groups present in 2-(4-Chlorophenyl)malonic acid.

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while signal splitting patterns reveal interactions between neighboring nuclei. beilstein-journals.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the carboxylic acid protons, the aromatic protons on the chlorophenyl ring, and the lone methine proton at the stereocenter. The highly acidic carboxylic acid protons typically appear as a broad singlet far downfield, often above 12 ppm. rsc.org The protons on the para-substituted phenyl ring are expected to appear as two distinct doublets in the aromatic region (typically 7.0-8.0 ppm), characteristic of an AA'BB' spin system. rsc.org The methine proton, situated between the two carboxylic acid groups and adjacent to the phenyl ring, would likely appear as a singlet.

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. Key signals would include those for the two carboxylic acid carbons, the carbons of the phenyl ring, and the methine carbon. The carbons of the carboxylic acid groups are typically found in the 167-175 ppm region. rsc.org The aromatic carbons would show a pattern of four signals due to the symmetry of the para-substituted ring, with the carbon atom bonded to the chlorine atom showing a characteristic shift. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carboxylic Acid Protons | ¹H | > 12.0 | Broad Singlet |

| Aromatic Protons | ¹H | ~7.4 | Doublet |

| Aromatic Protons | ¹H | ~7.7 | Doublet |

| Methine Proton | ¹H | ~4.9 | Singlet |

| Carboxylic Acid Carbons | ¹³C | 167 - 175 | Singlet |

| Aromatic Carbons | ¹³C | 128 - 135 | Multiple |

Note: Predicted values are based on typical shifts for similar functional groups and structures. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions characteristic of its carboxylic acid and chlorophenyl groups.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. The C=O stretching vibration of the carboxyl groups typically appears as a strong, sharp band around 1700-1730 cm⁻¹. ripublication.com The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-Cl stretch of the chlorophenyl group is expected to produce a signal in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

Note: Expected wavenumbers are based on characteristic values for these functional groups. ripublication.comchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. imist.ma

In the solid state, molecules of this compound are held together by intermolecular forces. The most significant of these are hydrogen bonds. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. researchgate.net This is a highly stable arrangement that creates a characteristic eight-membered ring motif. The PubChem database indicates that this compound has two hydrogen bond donors and four hydrogen bond acceptors, consistent with the formation of such dimeric structures. nih.gov These dimers then pack into a larger crystal lattice, influenced by weaker van der Waals forces and potential π–π stacking interactions between the aromatic rings of adjacent dimers.

X-ray analysis allows for a detailed examination of the molecule's conformation. The malonic acid portion of the molecule has three rotatable bonds, allowing for conformational flexibility. nih.gov The analysis would reveal the specific torsion angles around the C-C bonds, defining the orientation of the two carboxylic acid groups relative to each other and to the phenyl ring. The dihedral angle between the plane of the phenyl ring and the plane defined by the malonic acid backbone is a key conformational parameter. This orientation is influenced by a balance between steric hindrance and optimizing intermolecular packing interactions within the crystal.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for computing the electronic structure of molecules. nih.gov This approach is instrumental in predicting molecular properties by focusing on the electron density rather than the complex many-electron wavefunction.

The initial step in most computational studies involves geometry optimization, where the molecule's most stable three-dimensional arrangement (the ground state) is determined by finding the minimum energy structure. For 2-(4-chlorophenyl)malonic acid, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. nih.govmaterialsciencejournal.org DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.govacu.edu.in The resulting optimized geometry provides a clear picture of the molecule's shape and the spatial relationship between the 4-chlorophenyl ring and the malonic acid moiety.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl-Substituted Carboxylic Acid Derivative (Hypothetical Data)

| Parameter | Value |

| C-C (phenyl ring) | ~1.39 Å |

| C-Cl | ~1.74 Å |

| C-C (malonic) | ~1.53 Å |

| C=O | ~1.21 Å |

| C-O | ~1.35 Å |

| O-H | ~0.97 Å |

| C-C-C (malonic angle) | ~110° |

| O-C=O (carboxyl angle) | ~125° |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov These calculations also predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. mdpi.commdpi.com Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, key vibrational modes would include the stretching of the C=O and O-H bonds in the carboxylic acid groups, the C-Cl stretch of the chlorophenyl group, and various vibrations of the aromatic ring. The calculated vibrational spectrum provides a theoretical "fingerprint" of the molecule. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Hypothetical Data)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3500 (monomer), ~3000 (dimer) |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=O (Carboxylic Acid) | Stretching | ~1760 (monomer), ~1710 (dimer) |

| C-O (Carboxylic Acid) | Stretching | ~1300-1200 |

| C-Cl | Stretching | ~750-700 |

Note: This table is illustrative and does not represent actual calculated values for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. growingscience.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. growingscience.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich chlorophenyl ring, while the LUMO might be associated with the π* orbitals of the carbonyl groups.

Table 3: Illustrative HOMO-LUMO Energies and Energy Gap (Hypothetical Data)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| ΔE (HOMO-LUMO Gap) | 4.7 |

Note: This table is illustrative and does not represent actual calculated values for this compound.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of the molecule as a whole.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. semanticscholar.org

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Table 4: Illustrative Global Chemical Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.67 |

| Chemical Softness (S) | 0.43 |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Tautomerization Barrier and Equilibrium Calculations

Malonic acid and its derivatives can exist in different tautomeric forms, most notably the keto and enol forms. nih.gov Computational methods can be used to calculate the relative energies of these tautomers to determine their equilibrium populations. osti.gov Furthermore, the energy barrier for the interconversion between tautomers (the tautomerization barrier) can be calculated by locating the transition state structure connecting them.

For this compound, the keto form (the dicarboxylic acid) is expected to be significantly more stable than the enol form. Computational studies on malonic acid itself have shown that the keto form is the predominant species. nih.govosti.gov The presence of the 4-chlorophenyl group is unlikely to alter this preference dramatically, although it may influence the height of the tautomerization barrier.

Reactivity and Selectivity Predictions

Computational chemistry can also be used to predict the reactivity of this compound in various chemical reactions and to rationalize the selectivity of these reactions. By modeling the potential energy surfaces of reaction pathways, it is possible to identify the most likely products and the mechanisms by which they are formed.

For instance, in a reaction involving a nucleophilic attack, the sites on this compound that are most susceptible to attack can be identified by examining the distribution of electrostatic potential or by calculating local reactivity descriptors such as Fukui functions. mdpi.com The electron-deficient carbonyl carbons would be predicted to be the primary sites for nucleophilic attack. Similarly, in reactions involving the aromatic ring, the directing effects of the chloro and malonic acid substituents on electrophilic aromatic substitution can be computationally evaluated.

Hirshfeld Surface Analysis and Intermolecular Interactions

A detailed Hirshfeld surface analysis specifically for this compound has not been extensively reported in the surveyed scientific literature. However, the principles of this computational method, combined with analyses of structurally related compounds, allow for a comprehensive understanding of the likely intermolecular interactions that govern its crystal structure.

Hirshfeld surface analysis is a modern graphical tool used to visualize and quantify intermolecular interactions within a crystalline environment. The analysis involves partitioning the crystal space into molecular volumes, allowing for the examination of close contacts between neighboring molecules. The resulting three-dimensional surface is typically color-mapped to provide detailed information on these interactions.

Predicted Intermolecular Forces in this compound

The molecular structure of this compound, featuring two carboxylic acid functional groups and a chlorophenyl ring, suggests that its solid-state architecture is primarily dictated by a combination of strong hydrogen bonds, halogen interactions, and various van der Waals contacts.

Hydrogen Bonding (O-H···O): The presence of two carboxylic acid moieties makes strong O-H···O hydrogen bonding the most significant expected interaction. These groups act as both hydrogen bond donors and acceptors, likely leading to the formation of robust supramolecular synthons, such as the common carboxylic acid dimer, or extended polymeric chains that are highly influential in the crystal packing.

Van der Waals Forces: A substantial portion of the crystal packing will be stabilized by weaker, non-directional van der Waals forces. These include:

H···H contacts: These are typically the most abundant type of contact, involving the hydrogen atoms on the periphery of the molecules.

C···H contacts: These interactions occur between the carbon atoms of the phenyl ring and hydrogen atoms of adjacent molecules.

Illustrative Data from a Related Structure

To provide a quantitative perspective, the Hirshfeld surface analysis of a different, but structurally related, compound containing a 2-(4-chlorophenyl) group, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, can be examined for illustrative purposes. The study of this molecule revealed the percentage contributions of various intermolecular contacts that stabilize its crystal structure. nih.govmdpi.com While the ratios would differ for this compound due to its different functional groups, this example demonstrates the typical contributions of contacts involving a chlorophenyl moiety.

Table 5.4.1: Intermolecular Contact Contributions for an Exemplary Compound Containing a 4-Chlorophenyl Group

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 39.2 | Represents general van der Waals forces between hydrogen atoms on the molecular surfaces. nih.gov |

| H···C/C···H | 25.2 | Indicates interactions involving the aromatic ring and other parts of the molecule. nih.gov |

| Cl···H/H···Cl | 11.4 | Highlights the significant role of the chlorine atom in forming close contacts. nih.gov |

| O···H/H···O | 8.0 | Corresponds to hydrogen bonding interactions. For this compound, this percentage is expected to be significantly higher due to the two carboxylic acid groups. nih.gov |

Note: The data presented is for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole and serves only as an illustrative example of the types of contacts identified via Hirshfeld surface analysis for a molecule containing a chlorophenyl group. nih.govmdpi.com

Synthetic Applications and Building Block Utility

Role as a C₂ or C₃ Synthon in Organic Transformations

In the strategic planning of organic synthesis, known as retrosynthesis, a "synthon" is a conceptual unit representing a potential starting material. wikipedia.orgajrconline.org 2-(4-Chlorophenyl)malonic acid and its ester derivatives are effective synthons for both two-carbon (C₂) and three-carbon (C₃) fragments.

When the entire malonate structure is incorporated into a new molecule, it functions as a C₃ synthon . A key example is the Knoevenagel condensation, where an aldehyde or ketone reacts with the active methylene (B1212753) compound. wikipedia.org The resulting product contains the complete three-carbon backbone of the malonic acid.

More frequently, it serves as a C₂ synthon through reactions that conclude with a decarboxylation step. masterorganicchemistry.com In the classic malonic ester synthesis, the ester is first alkylated and then hydrolyzed and heated, which causes the loss of one carboxyl group as carbon dioxide. wikipedia.org This process effectively adds a substituted two-carbon acetic acid unit (a -CH(Ar)COOH fragment) to an alkyl halide, making the malonic ester a synthetic equivalent of a ⁻CH₂COOH synthon. wikipedia.orguobabylon.edu.iq This dual utility allows for significant flexibility in molecular design.

Precursor for Advanced Organic Compounds

The unique structure of this compound makes it an ideal precursor for a variety of more complex molecules, including functionalized carboxylic acids and diverse heterocyclic systems.

A primary application of malonic acid derivatives is in the synthesis of substituted propanoic acids. The thermal or acid-catalyzed decarboxylation of this compound is a direct pathway to producing 2-(4-chlorophenyl)acetic acid. masterorganicchemistry.com

A more versatile method for creating α,β-unsaturated propanoic acids is the Knoevenagel-Doebner condensation . In this reaction, this compound can react with various aldehydes. More commonly, unsubstituted malonic acid is condensed with an aldehyde like 4-chlorobenzaldehyde (B46862). wikipedia.orgorganic-chemistry.org For instance, the reaction between 4-chlorobenzaldehyde and malonic acid, catalyzed by a solid base like hydroxyapatite-supported cesium carbonate in water, yields 3-(4-chlorophenyl)prop-2-enoic acid in high yield. beilstein-journals.orgresearchgate.net Subsequent reduction of the carbon-carbon double bond would yield the corresponding substituted propanoic acid.

Enzymatic methods have also been developed for this transformation. The asymmetric decarboxylation of α-arylmalonic acids, including the 4-chlorophenyl derivative, using microorganisms like Alcaligenes bronchisepticus, can produce optically active α-arylpropionic acids with high chemical and optical yields. researchgate.net

Table 1: Synthesis of Substituted Propanoic Acid Derivatives

| Reactants | Catalyst/Reagents | Product | Yield | Ref |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde, Malonic acid | HAP–Cs₂CO₃, Water | 3-(4-Chlorophenyl)prop-2-enoic acid | 88% | beilstein-journals.orgresearchgate.net |

| α-Methyl-α-(4-chlorophenyl)malonic acid | Alcaligenes bronchisepticus | (S)-α-(4-Chlorophenyl)propionic acid | High | researchgate.net |

The reactivity of this compound lends itself to the synthesis of various heterocyclic structures which are scaffolds for many biologically active compounds.

This compound can be used to create 1,3-dioxane-4,6-dione (B14002328) derivatives, which are valuable intermediates in their own right. The reaction of a substituted malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid yields a derivative of Meldrum's acid. wikipedia.orgunicamp.brarkat-usa.org Specifically, this compound would produce 5-(4-chlorophenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione . These Meldrum's acid derivatives are noted for their high acidity and utility in Knoevenagel condensations and as precursors for ketenes. wikipedia.orgresearchgate.net

Table 2: Synthesis of a Dioxane Derivative

| Reactants | Reagents | Product | Ref |

|---|---|---|---|

| This compound, Acetone | Acetic Anhydride, H₂SO₄ (cat.) | 5-(4-Chlorophenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | unicamp.brarkat-usa.org |

Substituted malonic acids are key precursors for the synthesis of spiro dilactones, a structural motif present in numerous bioactive natural products. A powerful method involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids. mdpi.comresearchgate.net In this approach, a malonic ester is first dialkylated with two propargyl halides. For example, the synthesis of an unsymmetrical malonate, diethyl 2-(3-(4-chlorophenyl)prop-2-yn-1-yl)-2-(3-(4-methoxyphenyl)prop-2-yn-1-yl)malonate , has been reported. mdpi.com This intermediate is then hydrolyzed to the corresponding dicarboxylic acid. Treatment of this di-alkynyl malonic acid with a gold(I) catalyst, such as [Au(NCMe)(JohnPhos)][SbF₆], triggers a double hydroalkoxylation/cyclization cascade, smoothly affording the complex 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione scaffold in high yield. mdpi.comresearchgate.net This demonstrates a sophisticated application of a malonic acid derivative in constructing complex spirocyclic systems.

Pyrano[2,3-c]pyrazoles are a class of heterocyclic compounds with significant biological activity. researchgate.net Their synthesis is most efficiently achieved through one-pot, multi-component reactions. nih.govnih.govrsc.org A typical four-component synthesis involves the condensation of an aromatic aldehyde, hydrazine, a β-ketoester (like ethyl acetoacetate), and an active methylene compound, most commonly malononitrile (B47326). researchgate.netmdpi.com

While direct use of this compound in this reaction is not the standard route, related compounds containing the 4-chlorophenyl moiety are frequently synthesized. In these cases, the 4-chlorophenyl group is typically introduced from a different starting material, such as 4-chlorobenzaldehyde or 4-chlorophenylhydrazine. nih.gov The core three-carbon unit analogous to malonic acid is supplied by malononitrile or diethyl malonate. mdpi.com This highlights the modularity of multi-component reactions in building complex heterocyclic libraries.

Construction of Complex Heterocyclic Systems

Chromen-2-one and Imine Derivatives

This compound serves as a valuable precursor in the synthesis of heterocyclic systems such as chromen-2-ones (coumarins). The Knoevenagel condensation is a primary method employed for this transformation. This reaction typically involves the condensation of an active methylene compound, such as this compound, with a salicylaldehyde (B1680747) derivative. The presence of a base catalyst facilitates the reaction, leading to the formation of a 3-substituted chromen-2-one. Specifically, the reaction would proceed via the formation of a styryl intermediate, followed by intramolecular cyclization and dehydration to yield the coumarin (B35378) scaffold. The 4-chlorophenyl group from the malonic acid derivative remains at the 3-position of the resulting chromen-2-one ring system. mdpi.com

For instance, the synthesis of 3-(4-Chlorophenyl)-2H-chromen-2-one has been documented, showcasing the direct utility of precursors bearing the 4-chlorophenyl moiety. mdpi.com While the direct use of this compound is feasible, often its diethyl ester, diethyl 2-(4-chlorophenyl)malonate, is used in practice.

Furthermore, the resulting chromen-2-one structures can be elaborated to synthesize imine derivatives. One-pot condensation reactions involving salicylaldehyde, diethyl malonate, and various amines have been shown to produce 3-(organo-carbonyl)-2H-chromen-2-one derivatives. eurjchem.com These chromene-based carbonyl compounds can then be converted into imines (Schiff bases) through reaction with primary amines, expanding the molecular diversity accessible from the initial malonic acid building block.

Table 1: Synthesis of Chromen-2-one Derivatives This table is representative of the general synthetic approach.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product Class | Example Product |

|---|---|---|---|---|

| This compound (or its ester) | Salicylaldehyde | Knoevenagel Condensation | 3-Aryl-chromen-2-ones | 3-(4-Chlorophenyl)-2H-chromen-2-one mdpi.com |

| 3-Carboxy-chromen-2-one | Primary Amine | Amidation/Imination | Chromen-2-one Imine Derivatives | N-Aryl-3-imino-chromen-2-ones |

Barbituric Acid Derivatives

This compound is a key starting material for the synthesis of 5-substituted barbituric acid derivatives. The classical synthesis involves the condensation reaction between a malonic acid derivative and urea (B33335) or thiourea (B124793). irapa.orgmdpi.com In this context, this compound or its corresponding diester (e.g., diethyl 2-(4-chlorophenyl)malonate) is reacted with urea in the presence of a strong base, typically sodium ethoxide in ethanol (B145695). google.com

The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino groups of urea attack the carbonyl carbons of the malonic acid derivative, leading to the formation of a cyclic ureide. The resulting compound is 5-(4-chlorophenyl)barbituric acid. If thiourea is used in place of urea, the corresponding 2-thiobarbituric acid derivative, 5-(4-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, is formed. nih.gov

These 5-aryl-substituted barbiturates are of significant interest in medicinal chemistry due to the pharmacological activities associated with the barbiturate (B1230296) core. mdpi.com The Biginelli reaction and its modifications also provide routes to related dihydropyrimidinone structures, using β-dicarbonyl compounds, aldehydes, and urea/thiourea, highlighting the versatility of malonic acid derivatives in constructing such heterocyclic systems. mdpi.comresearchgate.net

Coumarin Compounds

The synthesis of coumarins (benzopyrones) from this compound is efficiently achieved through the Pechmann condensation. researchgate.netwikipedia.org This reaction involves the condensation of a phenol (B47542) with a β-carboxylic acid or its ester under acidic conditions. wikipedia.orgresearchgate.nettsijournals.com When this compound is used, it reacts with a phenol in the presence of an acid catalyst such as sulfuric acid, trifluoroacetic acid, or various solid acid catalysts. researchgate.netmdpi.com

The mechanism is believed to initiate with the formation of an ester or acylation of the phenol. wikipedia.org This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) onto the activated phenolic ring, ortho to the hydroxyl group. The final step involves dehydration to form the α,β-unsaturated lactone ring characteristic of coumarins. wikipedia.org This method directly installs the 4-chlorophenyl group at the C3 position of the coumarin ring, yielding 3-(4-chlorophenyl)coumarin derivatives. The specific substitution pattern on the final coumarin product depends on the starting phenol used. For example, reacting resorcinol (B1680541) with this compound would yield a 7-hydroxy-3-(4-chlorophenyl)coumarin.

Table 2: Pechmann Condensation for Coumarin Synthesis

| Reactant A | Reactant B | Catalyst (Example) | Reaction Type | Product |

|---|---|---|---|---|

| Phenol | This compound | Concentrated H₂SO₄ | Pechmann Condensation | 3-(4-Chlorophenyl)coumarin |

| Resorcinol | This compound | Trifluoroacetic acid | Pechmann Condensation | 7-Hydroxy-3-(4-chlorophenyl)coumarin |

Intermediates for Pharmaceutical Building Blocks

Pharmaceutical intermediates are chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). pharmaoffer.com this compound and its derivatives are versatile intermediates for constructing more complex molecules with potential therapeutic value.

The dicarboxylic acid functionality allows for a wide range of chemical transformations. For example, derivatives of this acid are used in aza-Michael additions. The related compound, 2-(4-chloro-benzylidene)-malonic acid diethyl ester, is treated with pyrazole (B372694) derivatives to produce novel β-amino dicarbonyl compounds, which have been investigated as potential anti-HIV candidates. researchgate.netimist.ma

Furthermore, malonic acid derivatives are precursors to other important synthons. For instance, the Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid yields 4-chlorocinnamic acid, an intermediate in the synthesis of the muscle relaxant Baclofen (B1667701). chim.it The structural motif of this compound is also found within more complex structures designed as inhibitors for enzymes like HIV-1 integrase. nih.gov A patent describes the production of 3-(3-chlorophenyl)-2-methoxycarbonylpropionic acid from the corresponding dimethyl malonate derivative, highlighting its role as a stable and accessible intermediate. google.com

Ligand Design for Metal Complexation Studies

The two carboxylic acid groups of this compound make it an excellent candidate for use as a bidentate chelating ligand in coordination chemistry. Upon deprotonation, the resulting malonate dianion can coordinate with a variety of metal ions to form stable five- or six-membered rings.

Research has demonstrated the use of malonic acid and its derivatives as ligands for synthesizing metal complexes with interesting properties and potential applications. ajchem-a.comresearchgate.net For example, palladium(II) complexes have been synthesized using malonic acid as a mixed ligand along with a Schiff base, resulting in square-planar geometries. ajchem-a.com The 4-chlorophenyl substituent on the malonate backbone can influence the electronic properties and steric bulk of the resulting metal complex, which in turn can affect its stability, solubility, and catalytic or biological activity.

Studies on related structures, such as derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, have shown that they can form complexes with copper(II) and nickel(II) ions, and these complexes have been evaluated for their anti-cancer activities. nih.gov Similarly, a novel N,O,O-donor ligand was prepared from 2-(4-chloro-benzylidene)-malonic acid diethyl ester, designed specifically for its metal-chelating properties. imist.ma These examples underscore the utility of the this compound framework in the rational design of ligands for creating new metal-organic materials and potential metallodrugs. scispace.comresearchgate.net

Monomers for Polymer Materials

As a dicarboxylic acid, this compound can theoretically serve as a monomer in polycondensation reactions. In this type of polymerization, a dicarboxylic acid reacts with a comonomer containing at least two functional groups, such as a diol or a diamine, to form a polyester (B1180765) or a polyamide, respectively, with the concomitant elimination of a small molecule like water.

The general reaction for polyester formation would be: n HOOC-CH(C₆H₄Cl)-COOH + n HO-R-OH → [-OC-CH(C₆H₄Cl)-CO-O-R-O-]_n + 2n H₂O

The incorporation of the 4-chlorophenyl group into the polymer backbone would be expected to impart specific properties to the resulting material. These properties could include increased thermal stability, enhanced flame retardancy due to the chlorine content, and a higher refractive index compared to polymers derived from unsubstituted malonic acid. While direct polymerization of this compound is not widely reported, the fundamental principles of polymer chemistry support its potential use. Related malonate esters, such as diethyl-diallyl-malonate, are known to be used in polymer synthesis via different mechanisms like ring-closing metathesis. mdpi.com The use of a tetra-(p-chlorophenyl)-porphyrin catalyst in the synthesis of other polymer monomers also highlights the role of the chlorophenyl moiety in materials science. acs.org

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-(4-Chlorophenyl)malonic Acid

The existing body of research primarily positions this compound as a valuable synthetic intermediate in organic chemistry. nih.govresearchgate.net Its chemical identity and basic properties are well-documented in chemical databases, providing foundational information for its use. nih.gov The primary focus in the literature has been on the synthesis and reactions of its derivatives, particularly its diethyl ester, diethyl 2-(4-chlorophenyl)malonate, which serves as a direct precursor. fluorochem.co.uk

The synthesis of related arylmalonic acids often involves Knoevenagel or Doebner modifications of condensation reactions between an aromatic aldehyde, such as 4-chlorobenzaldehyde (B46862), and malonic acid or its esters in the presence of a catalyst. rsc.org As a member of the malonic acid family, its reactivity is characterized by two key transformations: the esterification of its carboxylic acid groups and its facile decarboxylation upon heating to yield 2-(4-chlorophenyl)acetic acid. beilstein-journals.org This decarboxylative potential is a cornerstone of its utility in synthesis.

Derivatives of this compound, such as amides and esters, are central to its application. Substituted malonamides, for instance, have been explored for their potential as enzyme inhibitors, highlighting a potential application space for derivatives of this specific compound. mdpi.com Its structural backbone makes it an ideal building block for creating more complex molecular architectures, including various heterocyclic systems and molecules with potential pharmacological relevance, a role shared by many substituted malonates. nih.gov

Identification of Knowledge Gaps and Emerging Research Avenues

Despite its utility as a synthetic building block, significant knowledge gaps persist in the scientific literature concerning this compound. There is a notable scarcity of research focused on the intrinsic biological activities of the acid itself. Most studies utilize it as a stepping stone to other molecules, leaving its own pharmacological profile largely unexplored.

A comprehensive characterization of its solid-state properties, particularly through single-crystal X-ray diffraction, is not widely reported. atamankimya.com Such analysis would provide crucial insights into its intermolecular interactions and crystalline packing, which are fundamental to understanding its physical properties. Furthermore, the potential of this compound as a ligand in coordination chemistry and organometallic catalysis remains a virtually untouched field. The presence of two carboxylate groups and an aromatic ring suggests it could form stable complexes with various metal centers.

Emerging research avenues could capitalize on these gaps. A systematic investigation into its asymmetric synthesis to produce chiral derivatives is a promising direction, given the high value of enantiomerically pure compounds in medicinal chemistry. usm.edufrontiersin.org Another nascent opportunity lies in materials science, where the compound could be used as a monomer or precursor for specialty polymers, with the chlorophenyl moiety potentially imparting desirable properties like thermal stability or flame retardancy. atamankimya.com

Prospective Methodological Advancements in Synthesis and Analysis

Future research should focus on refining the synthetic and analytical methodologies applied to this compound and its precursors. Modern synthetic strategies offer significant improvements over classical methods in terms of efficiency, selectivity, and environmental impact.

Table 1: Prospective Synthetic Methodologies

| Methodology | Potential Advantages | Relevant Research Context |

|---|---|---|

| Organocatalysis | Enables milder reaction conditions, reduces metal contamination, and offers pathways for asymmetric synthesis. researchgate.netrsc.org | Development of enantioselective additions to imines or Michael acceptors using malonate pronucleophiles. researchgate.net |

| Phase-Transfer Catalysis (PTC) | Improves reaction rates for biphasic systems, simplifies workup, and is effective for alkylation of malonic esters. usm.edufrontiersin.org | Efficient and enantioselective synthesis of α-alkylated malonates using chiral PTC catalysts. frontiersin.org |

| Green Chemistry Approaches | Utilizes environmentally benign solvents (e.g., deep eutectic solvents), and enzyme-catalyzed transformations for reduced waste and hazard. nih.govscirp.org | Synthesis of barbiturates in eco-friendly media and enzymatic hydrolysis of malonic esters. usm.edunih.gov |

In the realm of analysis, the application of advanced techniques could provide a more profound understanding of the compound's structure and reactivity. Computational tools, particularly Density Functional Theory (DFT) studies, can be employed to model reaction mechanisms, predict spectroscopic data, and rationalize observed reactivity, as has been done for related malonic acid half-thioesters and half-oxyesters. uea.ac.uk Concurrently, advanced NMR spectroscopic techniques, such as 2D-NMR and solid-state NMR, would be invaluable for the unambiguous structural elucidation of the acid and its more complex derivatives.

Potential for Further Exploration of Novel Derivatives and Their Chemical Behavior